molecular formula C14H10ClFN2O2S2 B2673500 3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-28-8

3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2673500
CAS No.: 899750-28-8
M. Wt: 356.81
InChI Key: RTXZRUDJCMDZFJ-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic benzothiadiazine derivative of significant interest in early-stage anticancer research and medicinal chemistry. This compound is structurally related to diazoxide and other halogenated benzothiadiazine scaffolds that are being investigated for their antineoplastic effects, particularly against aggressive cancers such as triple-negative breast cancer (TNBC) and prostate cancer . Structure-activity relationship (SAR) studies indicate that functionalization of the benzothiadiazine core with halogens (such as the 7-fluoro group) and specific benzylthio side chains (like the 4-chlorobenzyl group) is a key strategy for enhancing cytotoxic activity and selectivity against malignant cells over non-malignant ones . The primary research value of this chemical class lies in its potential to inhibit mitochondrial function. Some derivatives act as inhibitors of Mitochondrial Complex II (succinate dehydrogenase), a critical component in the electron transport chain and the tricarboxylic acid (TCA) cycle . Inhibition of this complex can disrupt energy metabolism and induce apoptosis in cancer cells. Furthermore, research suggests that the mechanism of action for certain cytotoxic benzothiadiazines may be independent of Complex II inhibition, indicating a potentially novel and as yet undefined biological target, which makes this scaffold a valuable tool for probing new oncological pathways . As part of the N-heterocyclic compound family, which is a cornerstone of modern drug discovery, this molecule serves as a versatile hit compound for researchers developing new therapeutic agents . It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2S2/c15-10-3-1-9(2-4-10)8-21-14-17-12-6-5-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXZRUDJCMDZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide, followed by cyclization with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis starting from commercially available starting materials, followed by purification and characterization using standard techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines and thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used in the substitution reactions .

Mechanism of Action

The mechanism of action of 3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as potassium channels and enzymes. The compound acts as a potassium channel opener, which can lead to vasodilation and reduced blood pressure . Additionally, it inhibits certain enzymes, which can result in antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold is highly versatile, with modifications at positions 3, 4, 5, and 7 significantly altering biological activity. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties Reference
3-((4-Chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide - 7-F
- 3-(4-Cl-benzylthio)
- Enhanced metabolic stability due to fluorine.
- Lipophilic substituent may improve CNS penetration.
Target
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide - 7-Cl
- 5-(furan-3-yl)
- 3-Me
- Potent AMPA receptor PAM.
- Metabolite retains activity with improved pharmacokinetics (higher BBB penetration, stability).
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide - 7-Cl
- Saturated 3,4-dihydro ring
- Reduced potency compared to unsaturated analogues.
- Demonstrates the importance of aromaticity for receptor interaction.
7-Fluoro-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide - 7-F
- 3-Me
- Fluorine improves metabolic stability but reduces PI3Kδ inhibitory activity.
- Methyl at position 3 may limit steric hindrance.
4-Allyl-6-chloro-2-methyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide - Thieno[3,2-e] core
- 4-Allyl
- 2-Me
- Isosteric thieno-analogue of benzo derivatives.
- Allyl and methyl groups enhance AMPAR/KAR modulation.
- Cyclopropyl substitution at position 4 improves potentiator activity.

Key Contradictions and Limitations

  • Fluorine at Position 7 : While fluorine enhances metabolic stability, it may reduce potency at AMPA and PI3Kδ targets compared to chloro or methyl substituents .
  • Thieno vs. Benzo Cores: Thieno analogues (–3) show comparable receptor modulation but differ in synthetic accessibility and pharmacokinetics, highlighting the need for scaffold-specific optimization .

Biological Activity

3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClFN2O2S2C_{14}H_{10}ClFN_2O_2S_2, with a molecular weight of 356.8 g/mol. The compound features a thiadiazine ring system, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole and thiadiazine derivatives have shown promising results in inhibiting cell proliferation (IC50 values ranging from 1.61 to 1.98 µg/mL) in specific cancer models .
  • Antimicrobial Properties : Research indicates that thiazole-containing compounds demonstrate antimicrobial activity against a range of bacterial strains. The presence of electron-withdrawing groups like chlorine enhances this activity .
  • Mechanism of Action : The proposed mechanisms include interaction with cellular targets through hydrophobic contacts and hydrogen bonding. Molecular dynamics simulations have provided insights into the binding affinities and interaction patterns with target proteins .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications on the compound affect its biological activity:

  • Chlorine Substitution : The presence of chlorine at specific positions on the benzyl moiety is essential for enhancing antiproliferative activity.
  • Thiadiazine Ring : The core thiadiazine structure is vital for maintaining biological activity, as it facilitates interactions with target proteins involved in cancer progression.

Data Tables

Biological ActivityIC50 (µg/mL)Reference
Antitumor (Compound 9)1.61 ± 1.92
Antitumor (Compound 10)1.98 ± 1.22
Antimicrobial (MIC)6.25

Case Studies

Case Study 1: Antitumor Efficacy
In a study evaluating various thiazole derivatives, it was found that those with a thiadiazine scaffold exhibited significant cytotoxicity against the Jurkat T-cell line. The compound's ability to induce apoptosis was linked to its interaction with Bcl-2 proteins, which are crucial regulators of cell survival .

Case Study 2: Antimicrobial Testing
A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds similar to the target compound demonstrated MIC values as low as 6.25 µg/mL against resistant strains, indicating substantial potential for development as antimicrobial agents .

Q & A

Advanced Research Question

  • In Vitro Assays :
    • Calcium-Sensitive Fluorescence : Measure AMPA-induced Ca²⁺ influx in HEK293 cells expressing GluA2-lacking AMPA receptors .
    • Electrophysiology : Patch-clamp recordings to assess receptor desensitization kinetics .
  • In Vivo Models :
    • Microdialysis : Monitor neurotransmitter release (e.g., acetylcholine, serotonin) in rodent hippocampi .
    • Cognitive Tests : Object recognition tasks in mice to evaluate memory enhancement at doses as low as 0.3 mg/kg .

What synthetic strategies are effective for introducing substituents at the 3-position of benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffolds?

Basic Research Question

  • Suzuki Coupling : Use Pd-catalyzed cross-coupling with boronic acids (e.g., 3-furanyl boronic acid) to introduce aryl/heteroaryl groups .
  • Halogenation : Pre-functionalize the core with chlorine/bromine via electrophilic substitution (e.g., using N-chlorosuccinimide in acidic conditions) .
  • Thioether Formation : React thiols (e.g., 4-chlorobenzylthiol) with pre-halogenated intermediates under basic conditions (K₂CO₃, acetonitrile) .

How does the introduction of a (4-chlorobenzyl)thio group influence the pharmacokinetic profile compared to alkyl or aryl substituents?

Advanced Research Question

  • Metabolic Stability : Thioether groups may resist hepatic CYP450 oxidation better than alkyl chains, as seen in unsaturated derivatives (e.g., 7-chloro-5-(furan-3-yl) analogues) .
  • Blood-Brain Barrier Penetration : Bulky substituents (e.g., benzylthio) can enhance lipophilicity, improving CNS uptake compared to polar groups like carboxylates .
  • Hydrolysis Resistance : Thioethers are less prone to enzymatic hydrolysis than esters, as demonstrated in configurational stability studies .

What analytical techniques are critical for characterizing the stereochemical purity of thiadiazine dioxide derivatives?

Basic Research Question

  • Chiral Chromatography : Use Chiralcel OD-R columns with aqueous mobile phases (water/acetonitrile) to resolve enantiomers .
  • NMR Spectroscopy : Monitor diastereotopic protons (e.g., CH₂ groups adjacent to chiral centers) for splitting patterns .
  • GC-MS/Elemental Analysis : Confirm molecular formula and rule out hydrolysis byproducts .

How do structural modifications in the thiadiazine ring affect potency and selectivity as potassium channel openers?

Advanced Research Question

  • 4-Position Substitution : Cyclopropyl groups enhance pancreatic K(ATP) selectivity over vascular tissue, while ethyl chains improve AMPA receptor binding .
  • 3-Position Diversity : Alkylamino groups (e.g., 3-(2’-butylamino)) increase tissue selectivity by 10-fold compared to unsubstituted derivatives .

What in vitro and in vivo models are appropriate for assessing the cognitive-enhancing effects of AMPA receptor modulators?

Advanced Research Question

  • In Vitro :
    • Long-Term Potentiation (LTP) : Measure synaptic plasticity in hippocampal slices .
  • In Vivo :
    • Object Recognition Tests : Administer compounds orally to mice and evaluate memory retention at 24-hour intervals .
    • Neurotransmitter Release : Use microdialysis to quantify glutamate/dopamine levels in the prefrontal cortex .

Notes

  • References are cited using numerical identifiers (e.g., ).
  • Methodological answers emphasize experimental design and data validation.
  • Contradictions in evidence (e.g., metabolic stability vs. hydrolysis) are addressed via structural and condition-based optimizations.

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